molecular formula C16H20N2O2S2 B2929881 2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 1795305-54-2

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2929881
CAS No.: 1795305-54-2
M. Wt: 336.47
InChI Key: OAIJNBADNGCNDI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole core, a carboxamide group, and an oxan-4-ylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as formic acid or acetic acid, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the Oxan-4-ylsulfanyl Moiety: The oxan-4-ylsulfanyl group can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative is reacted with an oxan-4-ylsulfanyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-4-ylsulfanyl moiety, where nucleophiles such as amines or thiols can replace the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and suitable solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with potential antimicrobial properties.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: A compound with similar structural features and potential anticonvulsant activity.

    1,3-benzothiazol-2-yl hydrazones: Compounds with similar core structures and potential biological activities.

Uniqueness

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide is unique due to the presence of the oxan-4-ylsulfanyl moiety, which imparts distinct chemical properties and potential applications. Its combination of structural features makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-11-18-14-3-2-12(10-15(14)22-11)16(19)17-6-9-21-13-4-7-20-8-5-13/h2-3,10,13H,4-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIJNBADNGCNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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